

volasertib and low-dose cytarabine LDAC dosing schedule

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Compound Focus: Volasertib

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Clinical Dosing Schedule and Efficacy

The established regimen from a randomized Phase II trial is structured in 4-week (28-day) cycles [1].

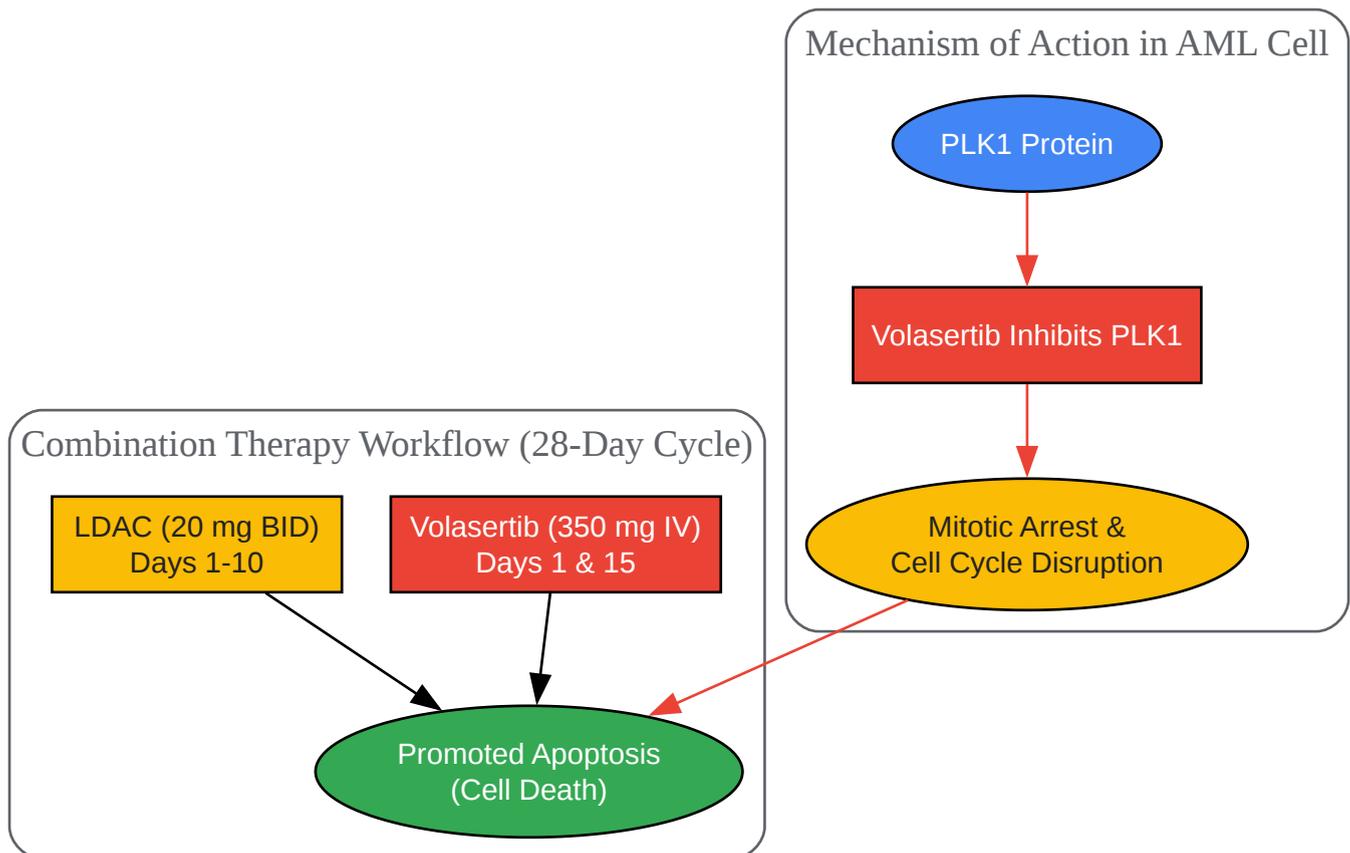
Agent	Dosage	Route	Schedule (per 28-day cycle)
Volasertib	350 mg	Intravenous (IV)	Days 1 and 15
Low-Dose Cytarabine (LDAC)	20 mg twice daily	Subcutaneous	Days 1 to 10

In this trial, the combination demonstrated improved outcomes compared to LDAC alone [1] [2]:

Efficacy Measure	LDAC + Volasertib	LDAC Alone
Response Rate (CR/CRi)	31.0%	13.3%
Median Event-Free Survival	5.6 months	2.3 months
Median Overall Survival	8.0 months	5.2 months

Mechanism of Action and Workflow

Volasertib is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression, particularly during the G2/M phase. By binding to the ATP-binding pocket of PLK1, **volasertib** disrupts mitotic entry and spindle formation, leading to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells [3] [4] [5]. LDAC is a cytotoxic chemotherapy that inhibits DNA synthesis. The following diagram illustrates the workflow and synergistic action of this combination therapy.



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Experimental Insights and Resistance Mechanisms

Preclinical studies provide insights into the cellular effects and potential resistance mechanisms, offering strategies to enhance the therapy's efficacy.

Protocol: Assessment of Combination Effect In Vitro

This methodology is used to evaluate the synergistic potential of **volasertib** with other agents like azacitidine (AZA) in AML cell lines [3].

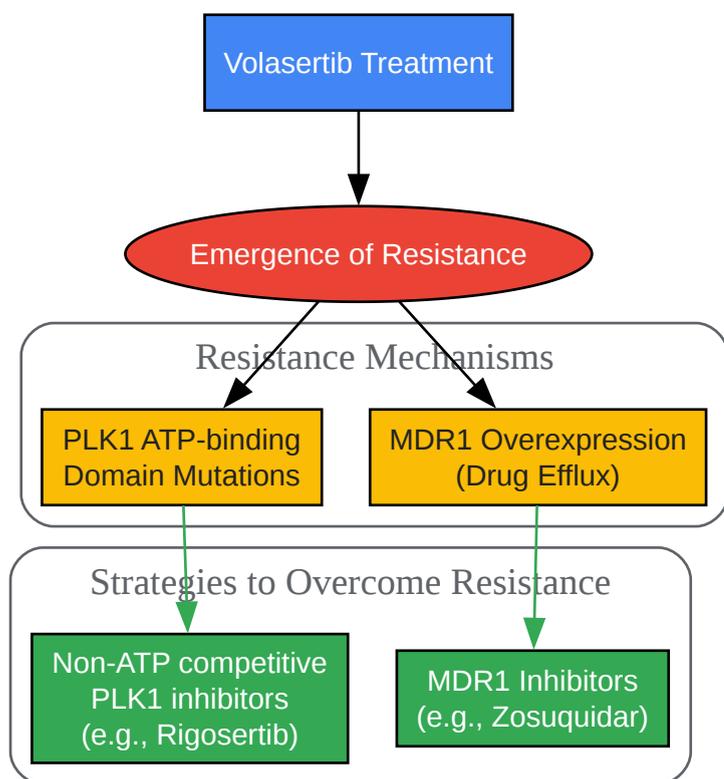
- **Cell Culture:** Maintain AML cell lines (e.g., MOLM-14, HL-60) in appropriate medium. For combination studies, pre-treat cells with a second agent like AZA for 48-72 hours.
- **Drug Treatment:** Treat cells with a range of concentrations of **volasertib** (e.g., 1 nM to 1 μ M) as a single agent or following pre-treatment.
- **Viability Assay:** After a defined incubation period (e.g., 72 hours), measure cell viability using an assay like MTT or CellTiter-Glo. Calculate the half-maximal growth inhibitory (GI50) concentration for **volasertib** in both settings.
- **Data Analysis:** Compare the GI50 values. A significantly higher GI50 in the combination group suggests a synergistic effect, particularly in cells less sensitive to **volasertib** monotherapy [3].

Key Findings and Identified Resistance Mechanisms

Research using **volasertib**-resistant cell lines has uncovered two primary resistance pathways [3]:

Mechanism	Description	Experimental Evidence
PLK1 Mutations	Mutations in the ATP-binding domain (e.g., L59W, F183L) prevent volasertib from binding effectively [3].	Site-directed mutagenesis and transduction of mutant PLK1 into sensitive cells (e.g., U937) conferred strong resistance (e.g., GI50 increased from 37.1 nM to >1 μ M) [3].
MDR1 Overexpression	High surface expression of the multidrug resistance protein 1 (MDR1) pumps volasertib out of the cell, reducing intracellular concentration [3].	Drug efflux assays showed volasertib competes with fluorescent MDR1 substrates. Resistance was reversed using the MDR1 inhibitor zosuquidar [3].

The following diagram maps the relationship between treatment, resistance mechanisms, and potential strategies to overcome them.



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Research Application Notes

- **Patient Selection:** The **volasertib**/LDAC regimen was designed for older (median age 75 years) AML patients deemed unfit for intensive induction therapy [1].
- **Safety Profile:** The combination was associated with increased but manageable hematological toxicity, such as febrile neutropenia and infections, requiring vigilant patient monitoring [1] [2].
- **Future Directions:** Preclinical data suggests exploring **volasertib** with other partners, such as PI3K/AKT pathway inhibitors or agents that cause G2/M phase cell cycle accumulation, could be highly potent [3].

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